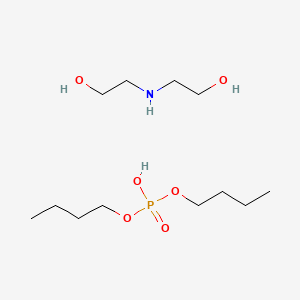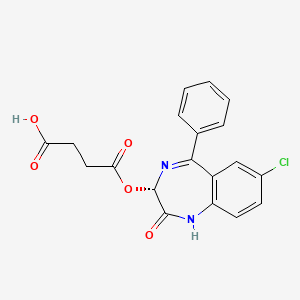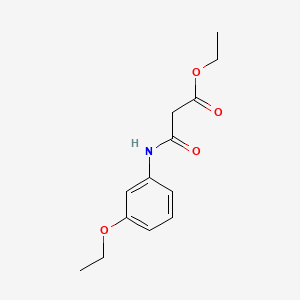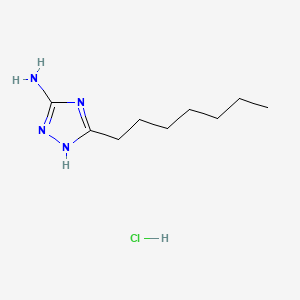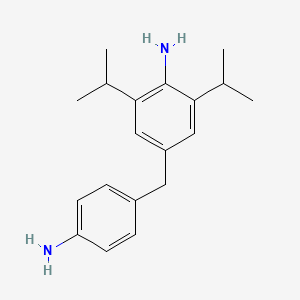
4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two isopropyl groups attached to the benzene ring, along with an aminomethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline typically involves the reaction of 4-aminobenzylamine with 2,6-diisopropylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and anhydrous alcohol as the solvent . The mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobiphenyl: An aromatic amine with similar structural features but different substituents.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a methoxy group instead of isopropyl groups.
Uniqueness
4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline is unique due to the presence of both aminomethyl and diisopropyl groups, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Propiedades
Número CAS |
90680-34-5 |
|---|---|
Fórmula molecular |
C19H26N2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C19H26N2/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)9-14-5-7-16(20)8-6-14/h5-8,10-13H,9,20-21H2,1-4H3 |
Clave InChI |
XMHYNCJWBBKQTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




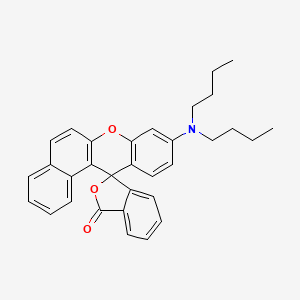
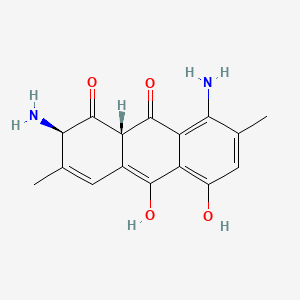
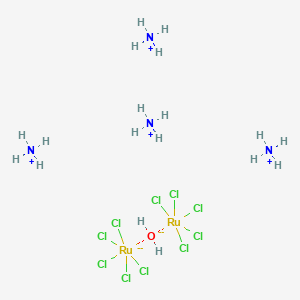
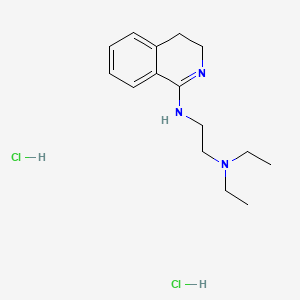
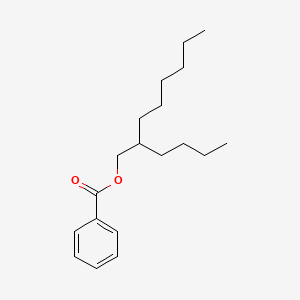


![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)
